molecular formula C7H5N3O4 B13632584 3-(5-Nitrofuran-2-yl)isoxazol-5-amine

3-(5-Nitrofuran-2-yl)isoxazol-5-amine

Cat. No.: B13632584
M. Wt: 195.13 g/mol
InChI Key: KEXJUSSKYHUSMY-UHFFFAOYSA-N
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Description

3-(5-Nitrofuran-2-yl)isoxazol-5-amine is a heterocyclic compound that features both a nitrofuran and an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitrofuran-2-yl)isoxazol-5-amine typically involves the cycloaddition reaction of nitrile oxides with dipolarophiles. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper(I) or ruthenium(II) under mild basic conditions . Another efficient method involves the use of microwave-assisted, catalyst-free conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may employ large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrofuran-2-yl)isoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Nitrofuran-2-yl)isoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Nitrofuran-2-yl)isoxazol-5-amine involves its interaction with bacterial nitroreductases, which convert the compound into electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to antimicrobial effects . In cancer cells, the compound may induce apoptosis through the generation of reactive oxygen species and the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Nitrofuran-2-yl)isoxazol-5-amine is unique due to its dual functional groups, which confer both antimicrobial and anticancer properties.

Properties

Molecular Formula

C7H5N3O4

Molecular Weight

195.13 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C7H5N3O4/c8-6-3-4(9-14-6)5-1-2-7(13-5)10(11)12/h1-3H,8H2

InChI Key

KEXJUSSKYHUSMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NOC(=C2)N

Origin of Product

United States

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